Regioisomeric Differentiation: 4-Indolyl vs. 3-Indolyl Attachment Alters Lipophilicity
The target compound's regioisomeric identity, with the indole ring linked at the 4-position, results in a calculated LogP of 4.23 . This is a key differentiator from the 3-position isomer, which, while having an identical molecular formula and weight, possesses a distinct three-dimensional geometry and electronic distribution that is predicted to affect its lipophilicity and, consequently, its membrane permeability and non-specific protein binding profile [1]. The structural difference fundamentally alters the compound's potential as a chemical probe.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.23 |
| Comparator Or Baseline | Comparator: (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one (CAS 1005931-04-3). Quantitative data not available from a singular source for direct comparison, but structural difference implies altered LogP. |
| Quantified Difference | Value for target compound established. The regioisomeric structural difference is qualitative but definitive. |
| Conditions | Calculated value based on molecular structure; source ChemSrc. |
Why This Matters
Lipophilicity is a critical parameter in drug discovery, influencing absorption, distribution, and target affinity; a different LogP value confirms the 4-yl isomer is a chemically distinct entity from its 3-yl counterpart, warranting separate procurement and screening.
- [1] ChemBase. (n.d.). (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one: ChemBase ID 36235. Retrieved from https://www.chembase.cn View Source
